molecular formula C16H21NO4 B176045 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate CAS No. 126401-22-7

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate

Cat. No. B176045
Key on ui cas rn: 126401-22-7
M. Wt: 291.34 g/mol
InChI Key: OYIRYYMFKGTFJE-UHFFFAOYSA-N
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Patent
US08101615B2

Procedure details

To a stirred solution of ethyl piperidine-2-carboxylate (15 g, 95 mmol), triethylamine (27 ml, 191 mmol) and 4-dimethylaminopyridine (0.58 g, 4.8 mmol) in dichloromethane (100 ml) at 0° C. is added a solution of benzyl chloridocarbonate (17 g, 100 mmol) dropwise. The reaction is allowed to warm slowly to room temperature. It is stirred at room temperature overnight (16 h), then allowed to stand for 2 days. The crude product is extracted with dichloromethane, washed with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate solution and brine. The organic phase is dried with anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue is purified by flash chromatography over silica gel 60 (300 g) with cyclohexane/ethyl acetate as eluent to afford a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(N(CC)CC)C.[CH:19]1[CH:24]=[CH:23][C:22]([CH2:25][O:26][C:27](Cl)=[O:28])=[CH:21][CH:20]=1>CN(C)C1C=CN=CC=1.ClCCl>[N:1]1([C:27]([O:26][CH2:25][C:22]2[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=2)=[O:28])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1C(CCCC1)C(=O)OCC
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17 g
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl
Name
Quantity
0.58 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is stirred at room temperature overnight (16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
The crude product is extracted with dichloromethane
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography over silica gel 60 (300 g) with cyclohexane/ethyl acetate as eluent
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N1(C(CCCC1)C(=O)OCC)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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